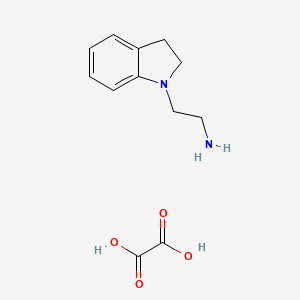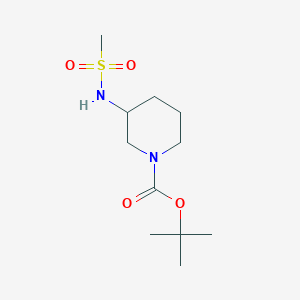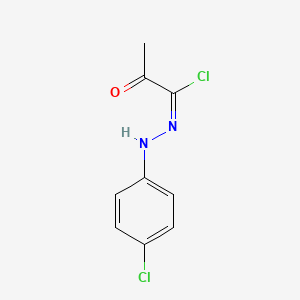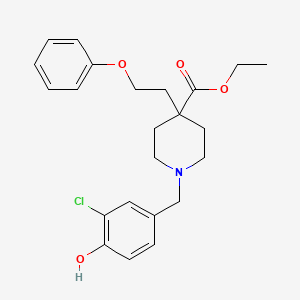![molecular formula C27H29N5O4 B7815218 6-[(2-methoxyacetyl)amino]-3-(2-phenylethyl)-N-(2-pyridin-3-yloxypropyl)benzimidazole-4-carboxamide](/img/structure/B7815218.png)
6-[(2-methoxyacetyl)amino]-3-(2-phenylethyl)-N-(2-pyridin-3-yloxypropyl)benzimidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MG-2119 is a potent inhibitor of monomeric tau and alpha-synuclein aggregation. This compound has shown significant potential in the research of neurological disorders, particularly in diseases such as Alzheimer’s disease and Parkinson’s disease . MG-2119’s ability to inhibit the aggregation of these proteins makes it a valuable tool in understanding and potentially treating these conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MG-2119 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of MG-2119 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization and chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
MG-2119 undergoes various chemical reactions, including:
Oxidation: MG-2119 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on MG-2119.
Substitution: MG-2119 can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
MG-2119 has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein aggregation and develop new therapeutic strategies.
Biology: Helps in understanding the mechanisms of protein aggregation and its role in neurodegenerative diseases.
Medicine: Potential therapeutic agent for treating diseases like Alzheimer’s disease and Parkinson’s disease.
Industry: Used in the development of new drugs and therapeutic agents
Wirkmechanismus
MG-2119 exerts its effects by binding to monomeric tau and alpha-synuclein proteins, preventing their aggregation. This inhibition is achieved through high-affinity binding, which disrupts the normal aggregation process. The molecular targets include tau and alpha-synuclein proteins, and the pathways involved are related to protein aggregation and neurotoxicity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
MG-132: Ein weiterer Inhibitor der Proteinaggregation, jedoch mit unterschiedlicher Spezifität und Potenz.
BMS-986168: Zielt auf die Tau-Aggregation ab, hat aber einen anderen Wirkmechanismus.
Anle138b: Hemmt die Alpha-Synuclein-Aggregation, jedoch mit unterschiedlichen Bindungseigenschaften
Einzigartigkeit von MG-2119
MG-2119 ist einzigartig durch seine Fähigkeit, sowohl Tau- als auch Alpha-Synuclein-Aggregation zu hemmen. Dieser Ansatz der Dual-Targeting bietet eine umfassendere Strategie zur Behandlung neurodegenerativer Erkrankungen im Vergleich zu Verbindungen, die nur eine Art der Proteinaggregation ansprechen .
Eigenschaften
IUPAC Name |
6-[(2-methoxyacetyl)amino]-3-(2-phenylethyl)-N-(2-pyridin-3-yloxypropyl)benzimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O4/c1-19(36-22-9-6-11-28-16-22)15-29-27(34)23-13-21(31-25(33)17-35-2)14-24-26(23)32(18-30-24)12-10-20-7-4-3-5-8-20/h3-9,11,13-14,16,18-19H,10,12,15,17H2,1-2H3,(H,29,34)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOOSSSSVKDEIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C2C(=CC(=C1)NC(=O)COC)N=CN2CCC3=CC=CC=C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Chloro-2-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol hydrochloride](/img/structure/B7815137.png)
![4-[(1-Hydroxybutan-2-yl)amino]-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B7815155.png)
![1-[6-(4-Tert-butylphenyl)-5-cyano-2-(methylsulfanyl)-4-pyrimidinyl]-3-piperidinecarboxylic acid](/img/structure/B7815157.png)
![3-Amino-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one trihydrochloride](/img/structure/B7815164.png)


![5,5-Dioxidodibenzo[b,d]thien-3-ylamine](/img/structure/B7815179.png)

![2-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B7815197.png)
![3-[(2E)-2-(3-amino-5-imino-1-methylpyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B7815199.png)
![2-[(2Z)-2-(3-amino-5-imino-1-methylpyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B7815204.png)
![1-Benzyl-8-(thiophene-3-carbonyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B7815219.png)
![1-(7-(3-Methoxybenzyl)-2,7-diazaspiro[4.5]decan-2-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B7815226.png)

